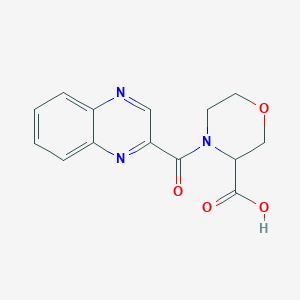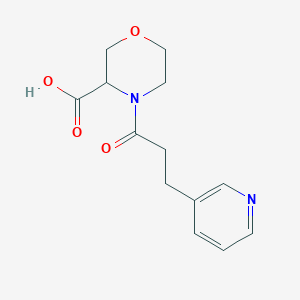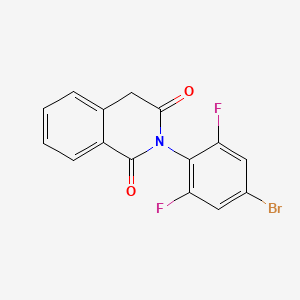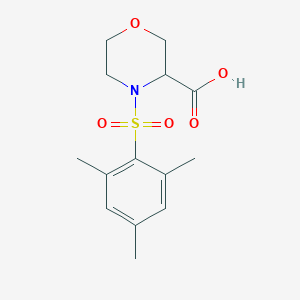![molecular formula C10H14N4O4 B7581260 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)
4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hybrid molecule that combines the properties of a triazole and a morpholine ring. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound may inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has both biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacterial and fungal strains by inhibiting cell wall synthesis. Additionally, the compound has been studied for its potential use in the development of new materials, such as polymers and hydrogels.
实验室实验的优点和局限性
One of the advantages of using 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid in lab experiments is its potential for use in the development of new materials. The compound has also shown potential as an anticancer and antimicrobial agent. However, one of the limitations of using the compound is its limited solubility in water, which may affect its effectiveness in certain applications.
未来方向
There are several future directions for research on 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid. One possible direction is to investigate its potential as a drug delivery agent, due to its ability to form hydrogels. Additionally, further studies could be conducted to understand the mechanism of action of the compound and its potential use in the development of new materials. Finally, research could be conducted to improve the solubility of the compound in water, which would increase its potential for use in various applications.
合成方法
The synthesis of 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been reported using different methods. One of the commonly used methods involves the reaction of morpholine-3-carboxylic acid with 3-(azidomethyl)propionic acid in the presence of triethylamine and copper(I) iodide. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to give the desired compound.
科学研究应用
4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has found potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. The compound has also been investigated as a potential antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains. Additionally, 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been studied for its potential use in the development of new materials, such as polymers and hydrogels.
属性
IUPAC Name |
4-[3-(triazol-1-yl)propanoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c15-9(1-3-13-4-2-11-12-13)14-5-6-18-7-8(14)10(16)17/h2,4,8H,1,3,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSYAFJVIQNDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCN2C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)
![1-[4-(Trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B7581218.png)
![4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)
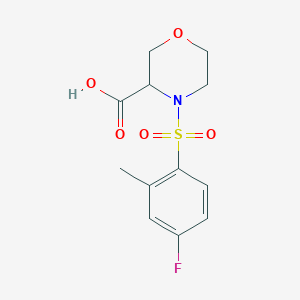
![4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B7581249.png)
![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
